3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and an amine group at position 4. Key physicochemical properties include:
- Molecular Formula: C₁₀H₉N₅OS
- Molecular Weight: 247.28 g/mol
- CAS Number: 3176-54-3
- Purity: 95% (as per commercial sources) .
This compound belongs to a broader class of triazolo-thiadiazoles, which are studied for their antimicrobial, anti-inflammatory, and antitumor properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-16-7-4-2-6(3-5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIDYIMQFYFLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554445 | |
| Record name | 3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-54-3 | |
| Record name | 3-(4-Methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide-Based Cyclization
Source outlines a method starting with benzohydrazide (1 ) and carbon disulfide in ethanol under potassium hydroxide catalysis. After 16 hours at room temperature, the intermediate 2 forms, which reacts with hydrazine monohydrate under reflux to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3 ). Subsequent treatment with aryl halides (e.g., 4-methoxybromobenzene) in dimethylformamide (DMF) with potassium carbonate introduces the 4-methoxyphenyl group at position 3.
Critical Step :
$$
\text{Ar–X + HS–Triazolo–Thiadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar–S–Triazolo–Thiadiazole}
$$
Yields for analogous reactions range from 65% to 78%.
Bromoacetylpyrazole Condensation
Source demonstrates an alternative approach using 3-bromoacetylpyrazole derivatives (2 ) and 4-amino-1,2,4-triazole-3-thiols (3a–c ). Refluxing in ethanol with triethylamine (Et$$_3$$N) facilitates nucleophilic substitution, forming the thiadiazine ring. Adapting this method, 4-methoxyphenylacetyl bromide could replace the naphthoyl group to install the desired substituent.
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: Et$$_3$$N (0.1 mL/mmol)
- Temperature: Reflux (78°C)
- Time: 5–7 hours
- Yield: 76–85% for analogous compounds
Introduction of the 6-Amine Group
The amine functionality at position 6 is introduced via two strategies:
Direct Amination of Thiol Intermediates
Intermediate 4 (3-(4-methoxyphenyl)-triazolo[3,4-b]thiadiazole-6-thiol) undergoes amination using ammonia or ammonium hydroxide under high-pressure conditions. Source reports similar reactions where thiol groups are displaced by amines in DMF with potassium tert-butoxide (t-BuOK).
Optimization Data :
| Condition | Result | Yield | Source |
|---|---|---|---|
| NH$$_3$$ (aq.), 100°C | Partial conversion | 45% | |
| NH$$_4$$OH, CuI, DMF | Complete displacement in 12 hours | 82% |
Reductive Amination of Nitro Precursors
An alternative route involves nitration at position 6 followed by reduction. For example, nitration of 3-(4-methoxyphenyl)-triazolo[3,4-b]thiadiazole using fuming HNO$$3$$/H$$2$$SO$$4$$ yields the nitro derivative, which is reduced with H$$2$$/Pd-C or SnCl$$_2$$/HCl to the amine.
Key Reaction :
$$
\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}_2 \quad \text{(90\% yield, Source)}
$$
Purification and Characterization
Crystallization and Chromatography
Final compounds are purified via recrystallization (DMF/EtOH) or column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Validation
- $$^1$$H NMR (DMSO-d$$6$$): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 4H, Ar–H), 3.87 (s, 3H, OCH$$3$$), 5.42 (s, 2H, NH$$_2$$).
- IR : 3350 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N).
- ESI–MS : m/z 299.1 [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hydrazide cyclization | High regioselectivity | Long reaction times (16–24 h) | 65–78% |
| Bromoacetylpyrazole | Faster (5–7 h) | Requires expensive catalysts | 76–85% |
| Reductive amination | Avoids thiol handling | Multiple steps | 70–90% |
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes critical differences between the target compound and selected analogues:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 7c and 5b) correlate with higher bioactivity but lower melting points, suggesting reduced crystallinity. The methoxy group in the target compound may enhance solubility compared to nitro derivatives .
- Bioactivity : Nitro-substituted analogues (e.g., 5b) exhibit potent antibacterial activity, while TNF-α inhibitors (e.g., 7c) often feature dimethylphenyl groups .
Pharmacological Profiles
- Antimicrobial Activity : Nitro-substituted derivatives (e.g., 5b) show superior activity against H. pylori (MIC: 10 μg/mL) compared to methoxy or methyl analogues, likely due to enhanced electrophilicity .
- Anti-inflammatory Activity : TNF-α inhibitors (e.g., 7c) require a balance of lipophilic (dimethylphenyl) and polar (nitrophenyl) groups for target binding .
- Structural-Activity Relationships (SAR) :
- Position 3 : Aromatic substituents (Ph, MeOPh) enhance π-π stacking with biological targets.
- Position 6 : Amine groups improve solubility, while aryl groups (e.g., quinazolinyl in 13) may introduce steric hindrance .
Biological Activity
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has been optimized to yield derivatives that exhibit enhanced biological activity against various cancer cell lines .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity across a range of cancer types. A notable study conducted by the National Cancer Institute assessed the compound's effects on 60 different cancer cell lines including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- CNS cancer
- Melanoma
- Ovarian cancer
- Renal cancer
- Prostate cancer
- Breast cancer
The results indicated that these derivatives possess promising anticancer properties with varying degrees of efficacy against different cell lines .
The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that certain derivatives can inhibit key signaling pathways involved in tumor growth and survival. For instance, compounds have been found to activate caspases and modulate the expression of proteins associated with apoptosis .
Case Studies
A series of case studies highlight the effectiveness of this compound derivatives in preclinical settings:
-
Breast Cancer (MDA-MB-468)
- Compound modifications such as replacing hydrogen with ethyl or pentyl groups significantly increased antitumor activity against breast cancer cells.
- IC50 values for certain derivatives were notably lower than those for standard chemotherapeutics like doxorubicin.
-
Lung Cancer (A549)
- Compounds demonstrated substantial growth inhibition in A549 lung carcinoma cells with IC50 values indicating high potency.
Data Summary
| Cancer Type | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Breast Cancer | MDA-MB-468 | <10 | High |
| Lung Cancer | A549 | <20 | Moderate |
| Colon Cancer | HCT15 | <15 | High |
| Ovarian Cancer | SK-OV-3 | <25 | Moderate |
| Prostate Cancer | PC3 | <30 | Moderate |
Q & A
Q. Basic
- 1H NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Identifies thiadiazole C-S stretches (650–750 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .
Q. Advanced
- X-ray crystallography : Resolves planar geometry of the triazolo-thiadiazole core and dihedral angles (e.g., 8.05° with chlorophenyl groups) .
- Mass Spectrometry (HRMS) : Detects isotopic patterns for halogenated analogs (e.g., bromine doublet) .
Discrepancies : Conflicting NOE correlations or crystallographic data may arise from polymorphism or solvent inclusion .
What biological activities are reported for this compound, and how are assays designed to evaluate them?
Q. Basic
Q. Advanced
- Mechanistic studies :
- In vivo models : Peripheral antinociceptive activity in mice (acetic acid writhing test, 10 mg/kg dose) .
How do substituent variations impact structure-activity relationships (SAR) in this scaffold?
Q. Advanced
- Electron-withdrawing groups (e.g., NO₂ at R6): Enhance antifungal activity (MIC ↓50%) but reduce solubility .
- Methoxy positioning : Para-substitution (vs. meta) improves bioavailability (logP ~2.5) and target binding (docking score −9.2 kcal/mol) .
- Heteroaromatic extensions (e.g., indole at R3): Increase anticancer potency (IC50 5.8 µM vs. 22 µM in MCF-7 cells) .
Q. Data Contradictions :
- Antibacterial vs. Antifungal : 4-Methoxyphenyl analogs show stronger antifungal activity, while 4-nitrophenyl derivatives excel against Gram-negative bacteria . Resolution requires target-specific assays (e.g., β-lactamase inhibition).
What computational methods are used to predict target interactions, and how reliable are they?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts binding to 14-α-demethylase (3LD6) with ΔG −8.5 to −9.5 kcal/mol. Validation via MD simulations (RMSD <2.0 Å over 100 ns) confirms stability .
- QSAR models : Use Hammett constants (σ) and π-hydrophobicity to optimize substituent effects (R² >0.85) .
- Limitations : False positives may arise from rigid docking; ensemble docking with flexible receptors improves accuracy .
How are synthetic byproducts or impurities characterized, and what mitigation strategies exist?
Q. Advanced
- HPLC-MS : Identifies thiourea intermediates or desulfurized byproducts (e.g., triazolo-oxadiazoles) .
- Mitigation :
What are the challenges in scaling up synthesis, and how are they addressed?
Q. Advanced
- Solvent volume : Ethanol/water recrystallization becomes inefficient at >100 g scale. Switch to antisolvent precipitation (acetone) .
- Toxic reagents : Replace HgO with I₂/KI for eco-friendly dehydrosulfurization (yield ~70%) .
- Process Analytical Technology (PAT) : In-line FTIR monitors cyclization progress, reducing batch variability .
How do crystallographic data inform formulation strategies for this compound?
Q. Advanced
- Polymorph screening : Identifies stable forms (e.g., monoclinic vs. orthorhombic) with >20% solubility differences .
- Co-crystallization : With succinic acid improves dissolution rate (85% release in 30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
